Betulin caffeate

Description

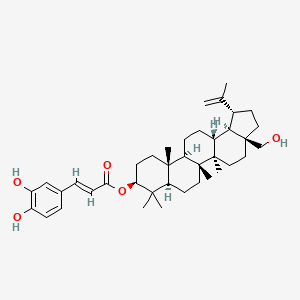

Structure

3D Structure

Properties

IUPAC Name |

[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56O5/c1-24(2)26-14-19-39(23-40)21-20-37(6)27(34(26)39)10-12-31-36(5)17-16-32(35(3,4)30(36)15-18-38(31,37)7)44-33(43)13-9-25-8-11-28(41)29(42)22-25/h8-9,11,13,22,26-27,30-32,34,40-42H,1,10,12,14-21,23H2,2-7H3/b13-9+/t26-,27+,30-,31+,32-,34+,36-,37+,38+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQSZICWRNPAMF-IUGYEWCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of betulin caffeate

An In-depth Technical Guide to Betulin Caffeate

Introduction

This compound, a naturally occurring triterpenoid ester, is a derivative of betulin, which is abundantly found in the bark of birch trees (Betula species).[1][2] This compound has garnered interest in the scientific community due to its potential pharmacological activities, including antioxidant and antiproliferative effects.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is structurally characterized by a pentacyclic lupane-type triterpenoid skeleton derived from betulin, esterified with a caffeic acid moiety at the C-3 position.[4] The IUPAC name for this compound is [(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate.[5]

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| Molecular Formula | C39H56O5 | [1] |

| Molecular Weight | 604.9 g/mol | [1] |

| CAS Number | 89130-86-9 | [1] |

| IUPAC Name | [(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [5] |

| SMILES | CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC--INVALID-LINK--OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)CO | [5] |

| InChI | InChI=1S/C39H56O5/c1-24(2)26-14-19-39(23-40)21-20-37(6)27(34(26)39)10-12-31-36(5)17-16-32(35(3,4)30(36)15-18-38(31,37)7)44-33(43)13-9-25-8-11-28(41)29(42)22-25/h8-9,11,13,22,26-27,30-32,34,40-42H,1,10,12,14-21,23H2,2-7H3/b13-9+/t26-,27+,30-,31+,32-,34+,36-,37+,38+,39+/m0/s1 | [5] |

| InChIKey | VOQSZICWRNPAMF-IUGYEWCASA-N | [5] |

Physicochemical Properties

This compound is typically a powder and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical Description | Powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Synthesis and Isolation

Isolation from Natural Sources

This compound can be isolated from the bark of various plants, including Betula alba and Couroupita guianensis.[1]

Experimental Protocol for Isolation from Couroupita guianensis

A typical isolation procedure involves the following steps:

-

The stem bark of Couroupita guianensis is collected, dried, and powdered.

-

A methanolic extract of the powdered bark is prepared.

-

The crude extract is then subjected to solvent-solvent partitioning using n-hexane and carbon tetrachloride to yield soluble fractions.[1]

-

These fractions are further purified using chromatographic techniques, such as column chromatography, to isolate pure this compound.[1]

-

The structure of the isolated compound is confirmed by spectroscopic analysis.[1]

Chemical Synthesis

This compound can be synthesized from its parent compound, betulin. A plausible synthetic route is outlined below.

Experimental Protocol for Synthesis of Betulin 3-Caffeate

The synthesis of betulin 3-caffeate from betulin involves a multi-step process that often requires protection and deprotection of the hydroxyl groups. A general approach is as follows:

-

Protection of the C-28 hydroxyl group of betulin: The primary hydroxyl group at C-28 is more reactive than the secondary hydroxyl group at C-3.[6] To selectively introduce the caffeate moiety at the C-3 position, the C-28 hydroxyl group is first protected, for example, by acetylation using acetic anhydride in pyridine.[7]

-

Esterification at the C-3 position: The resulting 28-O-acetyl-betulin is then reacted with a protected form of caffeic acid (e.g., with protected catechol hydroxyls) in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

-

Deprotection: Finally, the protecting groups on the caffeic acid moiety and the C-28 position of the betulin backbone are removed to yield betulin 3-caffeate.

Caption: Synthetic pathway for this compound.

Spectroscopic Data

The structure of this compound is elucidated and confirmed using various spectroscopic techniques, primarily NMR and mass spectrometry.

Table 3: ¹H-NMR Spectral Data of this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) | Reference |

| H-3 | 4.56 | m | [8] | |

| H-28 | 3.80, 3.36 | ABq | 11.0 | [8] |

| H-19 | 2.46 | m | [8] | |

| H-8' | 6.24 | d | 15.8 | [8] |

| H-5' | 6.85 | d | 7.8 | [8] |

Table 4: ¹³C-NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ) ppm | Reference |

| C-3' | 143.8 | [4] |

| C-7' | 144.4 | [4] |

| C-4' | 146.2 | [4] |

| C-9' | 167.5 | [4] |

Biological Activity

This compound has demonstrated notable biological activities, making it a compound of interest for further pharmacological investigation.

Antioxidant Activity

This compound exhibits moderate antioxidant activity. In a DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay, it showed an IC50 value of 108.0 µg/ml.[1] This activity is likely attributed to the caffeic acid moiety, which is a known potent antioxidant.

Antiproliferative Activity

Studies have shown that this compound possesses antiproliferative activity against various cancer cell lines.[3] It was found to be the most active component among triterpenoid extractives from Betula neoalaskana and B. papyrifera bark, exhibiting higher antiproliferative activity than betulinic acid in several human and murine malignant cell lines.[3]

While the precise signaling pathways modulated by this compound are still under investigation, the known mechanisms of its parent compounds, betulin and betulinic acid, suggest potential targets. Betulinic acid, for instance, is known to induce apoptosis through the activation of caspases in a p53-independent manner.[9] It is plausible that this compound may exert its antiproliferative effects through similar apoptotic pathways.

Caption: Putative anticancer mechanism of this compound.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and interesting biological activities. Its synthesis and isolation from natural sources are well-documented. The available data on its antioxidant and antiproliferative properties warrant further investigation into its mechanisms of action and potential therapeutic applications. This guide provides a foundational understanding for researchers and professionals aiming to explore the full potential of this bioactive compound.

References

- 1. This compound | CAS:89130-86-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. Betulin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Betulin-3-Caffeate | C39H56O5 | CID 10153267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. New Difunctional Derivatives of Betulin: Preparation, Characterization and Antiproliferative Potential [mdpi.com]

- 7. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activity of Betulinic Acid: A Review [scirp.org]

Betulin Caffeate: A Technical Guide to Its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulin caffeate is a naturally occurring ester of the pentacyclic triterpene betulin and caffeic acid. As a derivative of betulin, a compound abundant in the bark of birch trees, this compound has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its occurrence in various plant species, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this guide elucidates the key signaling pathways associated with its parent compounds, betulin and betulinic acid, offering insights into the potential mechanisms of action for this compound.

Natural Sources and Occurrence of this compound

This compound has been identified in a select number of plant species, primarily within the Betulaceae family. Its presence has also been confirmed in other botanicals, indicating a broader, albeit less concentrated, distribution. The primary documented sources are detailed below.

Betula Species (Birch)

The most significant natural sources of this compound are various species of birch trees. The bark of these trees is particularly rich in triterpenoids, including betulin and its derivatives.

-

Betula platyphylla (Japanese White Birch): The bark of this species is a well-documented source of this compound.[1]

-

Betula fruticosa (Dwarf Birch): This species has also been reported to contain this compound.[1]

-

Betula verrucosa (Silver Birch): Quantitative analysis of the bark extractives of B. verrucosa has confirmed the presence of this compound.

-

Betula papyrifera (Paper Birch): The outer bark of the North American paper birch contains measurable quantities of this compound.

-

Betula neoalaskana (Alaskan Paper Birch): Similar to B. papyrifera, the outer bark of this species is a source of this compound.

Other Plant Sources

Beyond the Betula genus, this compound has been isolated from other plant species, highlighting its wider distribution in the plant kingdom.

-

Hibiscus syriacus (Rose of Sharon): This flowering plant has been identified as a source of this compound, where it is considered to have potential antineoplastic activity.[1]

-

Barringtonia acutangula (Indian Oak): The stem bark of this medicinal plant has been shown to contain this compound.

Quantitative Data on this compound Occurrence

The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the available quantitative data for this compound in the bark of several Betula species.

| Plant Species | Plant Part | Concentration (% of Bark Extract) | Reference |

| Betula verrucosa | Outer Bark | 0.5% | |

| Betula papyrifera | Outer Bark | 1.4% | |

| Betula neoalaskana | Outer Bark | 1.3% |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established protocols for related triterpenoids.

Extraction of this compound from Plant Material

The following protocol outlines a general procedure for the solvent-based extraction of this compound from dried and powdered plant bark.

Materials:

-

Dried and finely powdered plant bark (e.g., Betula species)

-

Chloroform (CHCl₃) or Ethyl Acetate (EtOAc)

-

Methanol (MeOH)

-

Rotary evaporator

-

Filter paper and funnel

-

Soxhlet apparatus (optional for continuous extraction)

Procedure:

-

Maceration/Soxhlet Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., chloroform or ethyl acetate) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with the chosen solvent in a Soxhlet apparatus for 6-8 hours.

-

-

Filtration: Filter the extract through filter paper to remove solid plant debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

-

Drying: Dry the crude extract in a desiccator to remove any residual solvent.

Experimental Workflow for Extraction

Caption: General workflow for the extraction of this compound from plant material.

Isolation and Purification of this compound

The crude extract obtained from the initial extraction contains a mixture of compounds. Chromatographic techniques are employed for the isolation and purification of this compound.

Materials:

-

Crude extract

-

Silica gel for column chromatography (60-120 mesh)

-

Glass column

-

Solvents for chromatography: Hexane, Ethyl Acetate, Chloroform, Methanol

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Developing chamber for TLC

-

UV lamp for visualization

Procedure:

-

Column Chromatography:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a hexane/ethyl acetate mixture) and load it onto the column.

-

Elute the column with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity by adding more polar solvents (e.g., ethyl acetate, followed by methanol).

-

Collect fractions of the eluate.

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots under a UV lamp (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

-

Combine the fractions that show a spot corresponding to the Rf value of a this compound standard (if available) or fractions with similar profiles.

-

-

Further Purification (Preparative TLC or HPLC):

-

For higher purity, the combined fractions can be further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC).

-

Isolation Workflow

Caption: Workflow for the isolation and purification of this compound.

Quantification of this compound by HPLC

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a precise and reliable method for the quantification of this compound in plant extracts. The following is a general protocol that can be optimized for specific instruments and samples.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with a small amount of acetic acid or phosphoric acid to improve peak shape, e.g., 0.1%). A typical starting point could be an isocratic mixture of acetonitrile:water (85:15, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: this compound has UV absorbance maxima around 245, 300, and 325 nm due to the caffeoyl moiety. A wavelength of 325 nm is often suitable for detection.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of standard solutions of known concentrations to create a calibration curve.

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase or a suitable solvent, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve generated from the peak areas of the standard solutions.

Potential Signaling Pathways

While research specifically on the signaling pathways of this compound is limited, the well-documented biological activities of its parent compounds, betulin and betulinic acid, provide a strong indication of its potential mechanisms of action. It is highly probable that this compound modulates similar pathways due to its structural similarity.

Anti-Inflammatory Pathways

Betulin and betulinic acid are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Betulin has been shown to inhibit the activation of the NF-κB pathway. It can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus. This leads to a downregulation of pro-inflammatory gene expression.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Betulin and its derivatives can modulate the MAPK signaling cascade, which plays a crucial role in inflammation.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Betulin can activate the Nrf2 pathway, a key regulator of the antioxidant response, which helps to mitigate oxidative stress-induced inflammation.

Anti-Inflammatory Signaling of Betulin (and likely this compound)

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Anticancer Pathways

Betulinic acid, a close derivative of betulin, has been extensively studied for its anticancer properties, which are primarily mediated through the induction of apoptosis.

-

Mitochondrial Apoptosis Pathway (Intrinsic Pathway): Betulinic acid can directly target mitochondria, leading to the disruption of the mitochondrial membrane potential. This triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade (caspase-9 and caspase-3), ultimately leading to programmed cell death.

-

PI3K/AKT/mTOR Pathway: Betulinic acid has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer cells and promotes cell survival and proliferation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Anticancer Signaling of Betulinic Acid (and likely this compound)

Caption: Potential anticancer signaling pathways modulated by this compound.

Conclusion

This compound is a promising natural product with a defined, albeit limited, number of known plant sources. The methodologies for its extraction, isolation, and quantification are well-established based on protocols for related triterpenoids. While direct research into its specific signaling pathways is ongoing, the extensive knowledge of its parent compounds, betulin and betulinic acid, provides a strong foundation for understanding its potential anti-inflammatory and anticancer activities. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound. Further investigation into its unique biological activities and mechanisms of action is warranted to fully elucidate its pharmacological promise.

References

Preliminary Investigation into the Anticancer Potential of Betulin Caffeate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulin caffeate, a derivative of the naturally occurring pentacyclic triterpene betulin, stands as a promising yet underexplored candidate in the landscape of anticancer drug discovery. While extensive research has elucidated the anticancer properties of its parent compounds, betulin and betulinic acid, direct evidence for the efficacy and mechanism of action of this compound remains scarce. This technical guide provides a comprehensive framework for a preliminary investigation into the anticancer potential of this compound. Drawing upon the established knowledge of related compounds, this document outlines hypothesized mechanisms of action, detailed experimental protocols for in vitro evaluation, and a strategy for data interpretation. The enclosed information is intended to serve as a foundational resource for researchers initiating studies on this novel compound, facilitating a structured and thorough preliminary assessment.

Introduction

Pentacyclic triterpenoids, particularly those derived from the lupane skeleton such as betulin and betulinic acid, have garnered significant attention for their potent and selective anticancer activities. These compounds are known to induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway and modulate key signaling cascades, including the PI3K/Akt/mTOR and NF-κB pathways. The addition of a caffeoyl moiety to the betulin backbone to form this compound may enhance its therapeutic index and introduce novel mechanisms of action, leveraging the known antioxidant and anticancer properties of caffeic acid. This guide delineates a systematic approach to investigate these possibilities.

Quantitative Data on Related Compounds

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the in vitro cytotoxicity of its parent compounds, betulin and betulinic acid, against a range of human cancer cell lines. This data serves as a crucial reference point for designing and interpreting preliminary experiments on this compound.

Table 1: In Vitro Cytotoxicity of Betulin Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 15.51 - 33.4 | [1] |

| MCF-7 | Breast Adenocarcinoma | 8.32 - 38.82 | [1] |

| Bcap-37 | Breast Carcinoma | ~20 (53.2% inhibition) | [1] |

| HeLa | Cervical Carcinoma | 6.67 - 74.1 | [1] |

| HepG2 | Hepatocellular Carcinoma | 22.8 | [1] |

| HT-29 | Colorectal Adenocarcinoma | >250 | [1] |

| PC-3 | Prostate Adenocarcinoma | 32.46 | |

| MV4-11 | Leukemia | 18.16 |

Table 2: In Vitro Cytotoxicity of Betulinic Acid Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | ~10-20 | [2] |

| DU145 | Prostate Cancer | ~10-20 | [2] |

| MCF-7 | Breast Cancer | Not specified | [3] |

| T47D | Breast Cancer | Not specified | [3] |

| HeLa | Cervical Cancer | ~30 (apoptosis induction) | [4] |

| HepG2 | Hepatocellular Carcinoma | <40 (apoptosis induction) | [5] |

| SMMC-7721 | Hepatocellular Carcinoma | <40 (apoptosis induction) | [5] |

Hypothesized Signaling Pathways

Based on the known mechanisms of betulin, betulinic acid, and caffeic acid, the following signaling pathways are hypothesized to be modulated by this compound in cancer cells.

Intrinsic Apoptosis Pathway

Betulinic acid is a known inducer of apoptosis via the mitochondrial pathway.[6] It is hypothesized that this compound will similarly induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

Caption: Hypothesized Intrinsic Apoptosis Pathway Induced by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism, and is often dysregulated in cancer. Betulinic acid has been shown to suppress this pathway.[5][6] It is plausible that this compound will exhibit similar inhibitory effects.

Caption: Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow:

Caption: Workflow for the In Vitro Cytotoxicity (MTT) Assay.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is designed to detect changes in the expression of key proteins involved in the apoptotic pathway.

Protocol:

-

Cell Lysis: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[8]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, Cytochrome c) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Logical Relationship of Protein Detection:

Caption: Expected Protein Expression Changes in Western Blot Analysis.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary investigation of this compound's anticancer potential. The outlined experimental protocols for in vitro cytotoxicity and Western blot analysis, along with the hypothesized signaling pathways, offer a clear roadmap for initial studies. Given the promising anticancer activities of its parent compounds, a thorough investigation into this compound is warranted. Future studies should expand upon these preliminary findings to include in vivo animal models to assess efficacy and toxicity, as well as more in-depth mechanistic studies to fully elucidate its mode of action. The successful completion of these investigations will be crucial in determining the potential of this compound as a novel therapeutic agent in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Betulinic Acid-Mediated Apoptosis in Human Prostate Cancer Cells Involves p53 and Nuclear Factor-Kappa B (NF-κB) Pathways [mdpi.com]

- 3. Betulinic acid-induced cytotoxicity in human breast tumor cell lines MCF-7 and T47D and its modification by tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. Apoptosis western blot guide | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of Betulin Caffeate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulin, a pentacyclic triterpene abundantly found in the bark of birch trees, and its derivatives have garnered significant attention in oncological research due to their potential as anti-cancer agents.[1] Esterification of betulin at its C-3 and C-28 positions has been a common strategy to enhance its biological activity and improve its physicochemical properties.[2][3] Caffeic acid, a well-known phenolic compound, exhibits antioxidant and anti-cancer properties.[4] The conjugation of betulin with caffeic acid to form betulin caffeate presents a promising therapeutic candidate. This technical guide provides a summary of the available data on the in vitro cytotoxicity of this compound, detailed experimental protocols for its screening, and visualizations of relevant biological pathways and workflows.

While direct and extensive research on the cytotoxicity of this compound is limited, this guide also incorporates data from structurally related betulin esters and caffeic acid esters to provide a broader context for its potential anti-cancer activity.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The cytotoxic activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to inhibit the growth of 50% of a cell population. The following tables summarize the available IC50 values for this compound and other relevant betulin esters against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Betulin 3-caffeate | MCF-7 (Breast Cancer) | 26 | [5] |

Table 1: In Vitro Cytotoxicity of this compound.

| Compound | Cell Line | IC50 (µM) |

| Betulinic Acid Esters | ||

| Betulinic acid amino acid esters | Various cancer cell lines | Selectively cytotoxic |

| Betulinic acid fatty acid esters | HT-29 (Colon), MCF-7 (Breast), NCI-H460 (Lung) | Varied, potent activity |

| Betulin Esters | ||

| Betulin amino acid esters | Malignant melanoma (Me-45) | Enhanced antitumor activity |

| Betulin dicarboxylic acid esters | MV4-11 (Leukemia), A549 (Lung), PC-3 (Prostate), MCF-7 (Breast) | 2-5 |

Table 2: In Vitro Cytotoxicity of Structurally Related Betulin Esters. Note: This table presents a qualitative summary of findings from multiple sources to indicate the general cytotoxic potential of these classes of compounds.[1][2][6][7]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of in vitro cytotoxicity screening. The following are methodologies for the synthesis of this compound and for common cytotoxicity assays used to evaluate compounds of this nature.

Synthesis of Betulin 3-caffeate

A plausible synthetic route for betulin 3-caffeate involves the Steglich esterification of betulin with caffeic acid. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8]

Materials:

-

Betulin

-

Caffeic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

Dissolve betulin and caffeic acid in a mixture of DCM and THF (e.g., 3:2 ratio).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DCC and a catalytic amount of DMAP to the solution.

-

Allow the reaction to stir and warm to room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield betulin 3-caffeate.[8]

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of the solubilization solution to each well and incubate overnight at room temperature in the dark to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[11][12]

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Acetic acid (1% v/v)

-

Tris base solution (10 mM, pH 10.5)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates and treat with serial dilutions of this compound as described for the MTT assay.

-

After the incubation period, gently add 50 µL of cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Wash the plates five times with distilled water and allow them to air dry.[13]

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12]

-

Allow the plates to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.[11]

-

Calculate cell viability and IC50 values as in the MTT assay.

Visualizations

Diagrams are provided to illustrate the experimental workflow and a potential signaling pathway involved in the cytotoxic action of this compound.

Caption: Workflow for in vitro cytotoxicity screening of this compound.

Caption: A potential mitochondrial-mediated apoptotic pathway for this compound.

Conclusion

The initial in vitro cytotoxicity screening of this compound suggests its potential as an anti-cancer agent, as evidenced by its activity against the MCF-7 breast cancer cell line. However, the available data is currently limited. Further comprehensive studies are warranted to evaluate its cytotoxic profile against a broader panel of cancer cell lines and to elucidate its precise mechanism of action. The experimental protocols and workflows provided in this guide offer a standardized framework for conducting such investigations. The exploration of this compound and other structurally related betulin esters holds promise for the development of novel and effective cancer therapeutics.

References

- 1. Esters of betulin and betulinic acid with amino acids have improved water solubility and are selectively cytotoxic toward cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Evaluation of Anticancer Activity and QSAR Study of Heterocyclic Esters of Caffeic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Antioxidant Properties of Betulin-3-Caffeate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulin-3-caffeate, a natural derivative of the pentacyclic triterpene betulin, is emerging as a compound of significant interest in the field of antioxidant research and drug development. This technical guide provides a comprehensive overview of the antioxidant properties of betulin-3-caffeate, detailing its mechanism of action, quantitative antioxidant capacity, and the experimental protocols for its evaluation. By combining the known antioxidant prowess of the caffeic acid moiety with the pharmacological scaffold of betulin, betulin-3-caffeate presents a promising candidate for mitigating oxidative stress-related pathologies. This document summarizes the current state of knowledge, provides detailed experimental methodologies, and visualizes key signaling pathways potentially modulated by this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases. Betulin, a pentacyclic triterpene abundantly found in the bark of birch trees, and its derivatives have been the subject of extensive research due to their diverse pharmacological activities. Betulin-3-caffeate, an ester of betulin and caffeic acid, is of particular interest as it synergistically combines the properties of both parent molecules. Caffeic acid is a well-established natural antioxidant, and its conjugation to the betulin scaffold is hypothesized to enhance its bioavailability and cellular uptake, thereby augmenting its therapeutic potential. This guide aims to provide a detailed technical understanding of the antioxidant properties of betulin-3-caffeate for researchers and professionals in drug development.

Antioxidant Mechanism of Action

The antioxidant activity of betulin-3-caffeate is attributed to the synergistic effects of its betulin and caffeic acid moieties. The primary mechanisms are believed to be:

-

Direct Radical Scavenging: The caffeic acid portion of the molecule contains a catechol group (two adjacent hydroxyl groups on a phenyl ring), which is a highly effective hydrogen atom donor. This allows for the direct scavenging of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, by donating a hydrogen atom to neutralize the radical and form a stable phenoxyl radical.

-

Modulation of Cellular Antioxidant Pathways: While direct evidence for betulin-3-caffeate is still emerging, studies on its parent compound, betulin, and other caffeic acid esters strongly suggest the involvement of key cellular signaling pathways in its antioxidant effect.

-

Nrf2/Keap1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Electrophilic compounds can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. It is hypothesized that betulin-3-caffeate, through its caffeic acid moiety, can act as an Nrf2 activator.

-

MAPK Signaling Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial in regulating cellular responses to oxidative stress. Studies on betulin and caffeic acid phenethyl ester (CAPE) have shown that these compounds can modulate MAPK signaling to exert their anti-inflammatory and antioxidant effects. For instance, they can suppress the activation of pro-inflammatory and pro-oxidant pathways mediated by JNK and p38, while potentially activating pro-survival and antioxidant pathways regulated by ERK.

-

Quantitative Antioxidant Activity

Quantitative data on the antioxidant activity of betulin-3-caffeate is limited but growing. The available data from in vitro chemical assays are summarized below. For context, data for the parent compounds, betulin and caffeic acid, are also included where available.

| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) | Ferric Reducing Antioxidant Power (FRAP) Assay |

| Betulin-3-caffeate | 108.0 µg/mL[1] | Data Not Available | Data Not Available |

| Betulin | > 100 µg/mL (low activity) | Data Not Available | Data Not Available |

| Caffeic Acid | ~5-10 µg/mL | ~2-5 µg/mL | High reducing power |

Note: The IC50 values for caffeic acid are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the antioxidant properties of betulin-3-caffeate. Given its lipophilic nature, modifications to standard protocols are often necessary.

Synthesis of Betulin-3-caffeate

Betulin-3-caffeate can be synthesized from betulin through a multi-step process involving protection of the C-28 hydroxyl group, esterification of the C-3 hydroxyl group with caffeic acid, and subsequent deprotection.

Materials:

-

Betulin

-

Acetic anhydride

-

Pyridine

-

Caffeic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Potassium carbonate (K2CO3)

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Protection of C-28 Hydroxyl Group: Betulin is acetylated at the C-28 position by reacting it with acetic anhydride in pyridine to yield betulin-28-acetate.

-

Esterification with Caffeic Acid: The betulin-28-acetate is then reacted with caffeic acid in the presence of DCC and DMAP in DCM. This results in the esterification of the C-3 hydroxyl group with caffeic acid, forming betulin-3-caffeate-28-acetate.

-

Deprotection of C-28 Hydroxyl Group: The acetyl group at the C-28 position is selectively removed by hydrolysis using a mild base such as potassium carbonate in methanol to yield the final product, betulin-3-caffeate.

-

Purification: The crude product is purified by column chromatography on silica gel.

DPPH Radical Scavenging Assay for Lipophilic Compounds

This protocol is adapted for the evaluation of hydrophobic antioxidants like betulin-3-caffeate.

Materials:

-

Betulin-3-caffeate

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (spectrophotometric grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Sample Solutions: Prepare a stock solution of betulin-3-caffeate in a suitable organic solvent (e.g., DMSO, methanol, or ethanol) and make serial dilutions to obtain a range of concentrations.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the sample solution at different concentrations.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of the solvent used for the sample and 100 µL of the DPPH solution.

-

For the control, add 100 µL of the sample solvent and 100 µL of methanol.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS Radical Cation Decolorization Assay

Materials:

-

Betulin-3-caffeate

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Ethanol or a suitable solvent mixture

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample Solutions: Prepare a stock solution of betulin-3-caffeate in a suitable solvent and make serial dilutions.

-

Assay:

-

Add 20 µL of the sample solution at different concentrations to the wells of a 96-well plate.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

-

Incubation and Measurement: Incubate the plate at room temperature for 6 minutes and measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

-

Quercetin (as a standard)

-

Cell culture medium and reagents

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Seed HepG2 cells in a 96-well black-walled plate and allow them to reach confluence.

-

Loading with DCFH-DA: Wash the cells and incubate them with 25 µM DCFH-DA for 1 hour. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Treatment: Remove the DCFH-DA solution and treat the cells with different concentrations of betulin-3-caffeate and/or quercetin for 1 hour.

-

Induction of Oxidative Stress: Add AAPH (a peroxyl radical generator) to the wells to induce oxidative stress.

-

Fluorescence Measurement: Immediately measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

-

Calculation: The CAA value is calculated from the area under the fluorescence curve. The results are expressed as micromoles of quercetin equivalents per 100 micromoles of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways and experimental workflows related to the antioxidant properties of betulin-3-caffeate.

Hypothesized Nrf2 Activation Pathway

Caption: Hypothesized activation of the Nrf2 pathway by betulin-3-caffeate.

Potential Modulation of MAPK Signaling Pathways

Caption: Potential modulation of MAPK signaling by betulin-3-caffeate.

Experimental Workflow for Antioxidant Evaluation

Caption: Workflow for evaluating the antioxidant properties of betulin-3-caffeate.

Conclusion and Future Directions

Betulin-3-caffeate is a promising natural compound with significant antioxidant potential. Its dual mechanism of direct radical scavenging and modulation of cellular antioxidant pathways makes it a compelling candidate for further investigation in the context of oxidative stress-related diseases. The caffeic acid moiety confers potent radical scavenging activity, while the betulin scaffold may enhance cellular uptake and target specific signaling cascades.

Future research should focus on:

-

Comprehensive in vitro antioxidant profiling: Generating a complete dataset of IC50 values for betulin-3-caffeate in various antioxidant assays (ABTS, FRAP, ORAC, etc.) is crucial for a thorough comparison with other antioxidants.

-

Cellular and in vivo studies: Investigating the effects of betulin-3-caffeate on cellular oxidative stress, Nrf2 activation, and MAPK signaling in relevant cell and animal models will provide a deeper understanding of its biological activity.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating a series of betulin-caffeate analogs with modifications to both the triterpene skeleton and the caffeoyl group will help in optimizing its antioxidant and pharmacological properties.

-

Pharmacokinetic and bioavailability studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) profile of betulin-3-caffeate is essential for its development as a therapeutic agent.

References

A Technical Guide to the Discovery and Isolation of Betulin Caffeate from Barringtonia acutangula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barringtonia acutangula (L.) Gaertn., a member of the Lecythidaceae family, is a versatile medicinal plant with a long history of use in traditional medicine across Southeast Asia.[1] Various parts of the plant, including the bark, leaves, and seeds, are employed to treat a range of ailments, from skin diseases and inflammation to diarrhea and fever.[2] Phytochemical investigations have revealed a rich chemical profile, including triterpenoids, saponins, and flavonoids.[3] Among these compounds, betulin-3-caffeate, a derivative of the well-known triterpenoid betulin, has been identified in the stem bark of this plant.[4][5] This technical guide provides an in-depth overview of the discovery and isolation of betulin caffeate from Barringtonia acutangula, presenting detailed experimental protocols, quantitative data, and visualizations of the experimental workflow and relevant biological pathways.

Discovery and Biological Potential

The first report of the isolation of betulin-3-caffeate from the stem bark of Barringtonia acutangula was by Haque et al. in 2015.[6] This discovery added to the known phytochemical diversity of the plant and highlighted a potentially valuable bioactive compound. While research specifically on this compound is still emerging, preliminary studies and data on related compounds suggest a range of biological activities. This compound has demonstrated moderate antioxidant activity.[1] Furthermore, studies on its parent compound, betulin, and its close derivative, betulinic acid, have shown potent anti-inflammatory and cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar therapeutic potential.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the isolation of this compound and its reported biological activities.

| Parameter | Value | Source |

| Starting Plant Material (Powdered Stem Bark) | 600 g | Haque et al. (2015)[4] |

| Extraction Solvent | Chloroform | Haque et al. (2015)[4] |

| Crude Extract Yield | 12 g | Haque et al. (2015)[4] |

Table 1: Extraction and Isolation Data

| Activity | Assay | Result (IC50) | Source |

| Antioxidant | DPPH Radical Scavenging | 108.0 µg/mL | ChemFaces[1] |

| Antiproliferative | Not Specified | Highest among tested triterpenoids | Kolomitsyn et al. (2007)[8] |

Table 2: Reported Biological Activities of this compound

Experimental Protocols

The following protocols are based on the methodology described by Haque et al. (2015) for the isolation of betulin-3-caffeate from the stem bark of Barringtonia acutangula.[4][6]

Plant Material Collection and Preparation

-

Collection: The stem bark of Barringtonia acutangula is collected. A voucher specimen should be deposited in a recognized herbarium for authentication.

-

Preparation: The collected bark is washed, cut into small pieces, and sun-dried for several days. The dried material is then pulverized into a coarse powder using a mechanical grinder.

Extraction

-

Maceration: 600 g of the powdered stem bark is macerated in 2.5 liters of chloroform in a sealed container for 15 days, with occasional shaking and stirring.

-

Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator at 50°C to yield the crude chloroform extract. From 600 g of starting material, approximately 12 g of crude extract can be obtained.[4]

Chromatographic Isolation

-

Flash Column Chromatography:

-

Stationary Phase: Silica gel (Kiselgel 60 G).

-

Column Dimensions: 50 cm length x 5.0 cm diameter, packed to a height of 43 cm.

-

Mobile Phase: A gradient of petroleum ether, ethyl acetate, and methanol is used for elution. The polarity is gradually increased.

-

Fraction Collection: Fractions of 100 mL each are collected.

-

-

Preparative Thin Layer Chromatography (pTLC):

-

Stationary Phase: Silica gel PF254 plates.

-

Mobile Phase: A solvent system of ethyl acetate and petroleum ether is used. The exact ratio should be optimized based on analytical TLC of the column fractions.

-

Visualization: The developed plates are visualized under UV light and by spraying with a vanillin-sulfuric acid reagent followed by heating.

-

Isolation: The band corresponding to betulin-3-caffeate is scraped from the plate and the compound is eluted from the silica gel with a suitable solvent (e.g., chloroform or ethyl acetate).

-

Structural Elucidation

-

The structure of the isolated compound is confirmed by spectroscopic methods, primarily 1H NMR (Proton Nuclear Magnetic Resonance) spectroscopy, and by comparison with published spectral data.[6]

Visualizations

Experimental Workflow

References

- 1. This compound | CAS:89130-86-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioresearchcommunications.com [bioresearchcommunications.com]

- 5. bioresearchcommunications.com [bioresearchcommunications.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Anti-inflammatory Potential of Betulin Caffeate: A Technical Guide Based on Its Progenitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Betulin caffeate, an ester combining the pentacyclic triterpene betulin with the phenolic compound caffeic acid, stands as a molecule of significant interest in the exploration of novel anti-inflammatory agents. While direct and extensive research on this compound itself is currently limited in publicly available scientific literature, a robust understanding of its potential can be extrapolated from the well-documented anti-inflammatory properties of its constituent parts: betulin and caffeic acid, as well as the closely related and extensively studied derivative, betulinic acid.

This technical guide provides a comprehensive overview of the anti-inflammatory effects, mechanisms of action, and experimental data related to betulin and betulinic acid. By examining these parent compounds, we can construct a scientifically grounded hypothesis for the potential efficacy and signaling pathways that this compound may modulate. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key signaling pathways to guide future investigations into this compound.

Synthesis of this compound

The synthesis of betulin 3-O-caffeate has been described and involves the esterification of betulin with caffeic acid. A plausible synthetic route is illustrated below.

Quantitative Data on Anti-inflammatory Effects of Betulin and Betulinic Acid

The following tables summarize the quantitative data from various in vitro and in vivo studies on the anti-inflammatory activities of betulin and betulinic acid. These values provide a benchmark for the anticipated potency of this compound.

In Vitro Anti-inflammatory Activity

| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Result (e.g., IC50, % Inhibition) |

| Betulin | RAW 264.7 Macrophages | LPS | NO Production | Significant inhibition |

| Betulin | RAW 264.7 Macrophages | LPS | iNOS Expression | Downregulation |

| Betulin | RAW 264.7 Macrophages | LPS | COX-2 Expression | Downregulation |

| Betulin | NCI-H292 | PMA | MUC5AC production | Significant suppression |

| Betulinic Acid | RAW 264.7 Macrophages | LPS | NO Production | Significant inhibition |

| Betulinic Acid | Peritoneal Macrophages | LPS | TNF-α Production | Reduction |

| Betulinic Acid | Peritoneal Macrophages | LPS | IL-10 Production | Increase |

In Vivo Anti-inflammatory Activity

| Compound | Animal Model | Inflammatory Model | Dosage | Outcome |

| Betulin | Mice | Endotoxin Shock | - | Increased survival time |

| Betulin | Mice | Osteoarthritis | - | Inhibited cartilage destruction |

| Betulinic Acid | Mice | Carrageenan-induced paw edema | 10-100 mg/kg | Reduction in edema[1] |

| Betulinic Acid | Rats | Carrageenan-induced pulmonary edema | 10, 20, 40 mg/kg (i.p.) | Reduction in edema[1] |

| Betulinic Acid | Mice | Lethal Endotoxemia | 67 mg/kg | 100% survival |

Key Signaling Pathways in Anti-inflammatory Action

Betulin and betulinic acid exert their anti-inflammatory effects by modulating several key signaling pathways. It is highly probable that this compound would interact with these same pathways, potentially with enhanced efficacy due to the combined action of the betulin backbone and the caffeic acid moiety.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Betulin and betulinic acid have been shown to inhibit NF-κB activation.[1][2][3][4][5][6][7][8][9]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Betulin has been shown to attenuate the MAPK inflammatory signaling pathway.[6][10][11][12][13][14][15][16]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response, which is closely linked to the inflammatory process. Betulin activates the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes.[10][12][14][16]

Detailed Experimental Protocols

To facilitate further research into this compound, this section outlines common experimental protocols used to assess the anti-inflammatory effects of betulin and betulinic acid.

Cell Culture and Viability Assay

-

Cell Lines: RAW 264.7 (murine macrophages), THP-1 (human monocytes), NCI-H292 (human airway epithelial cells).

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the test compound (e.g., betulin, betulinic acid, or this compound) for a specified period (e.g., 24 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

-

Nitric Oxide (NO) Production Assay (Griess Test)

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect 100 µL of the culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA)

-

Procedure:

-

Culture and treat cells as described for the NO production assay.

-

Collect the cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis

-

Purpose: To determine the protein expression levels of key inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., p-p65, p-IκBα, Nrf2).

-

Procedure:

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.

-

In Vivo Carrageenan-Induced Paw Edema Model

-

Animals: Male Sprague-Dawley rats or Swiss albino mice.

-

Procedure:

-

Administer the test compound (e.g., this compound) orally or intraperitoneally at various doses.

-

After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

-

Conclusion and Future Directions

While direct experimental data on the anti-inflammatory properties of this compound are not yet widely available, the extensive research on its parent compounds, betulin and betulinic acid, provides a strong rationale for its investigation as a potent anti-inflammatory agent. The combination of the triterpenoid structure of betulin with the known antioxidant and anti-inflammatory activities of caffeic acid suggests that this compound could exhibit synergistic or enhanced effects.

Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to confirm its anti-inflammatory efficacy. The experimental protocols and signaling pathway information provided in this guide offer a solid framework for such investigations. Elucidating the precise mechanisms of action and the quantitative effects of this compound will be crucial for its potential development as a novel therapeutic for inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Activities of Betulin | Encyclopedia MDPI [encyclopedia.pub]

- 4. Potent anti-inflammatory activity of betulinic acid treatment in a model of lethal endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluations of Betulinic Acid Derivatives With Inhibitory Activity on Hyaluronidase and Anti-Inflammatory Effects Against Hyaluronic Acid Fragment Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological Potential of Betulin as a Multitarget Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological Potential of Betulin as a Multitarget Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Betulin Caffeate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of betulin caffeate, a derivative of the naturally occurring triterpenoid betulin. Betulin and its derivatives are of significant interest to the pharmaceutical and cosmetic industries due to their diverse biological activities. This protocol details the esterification of betulin with caffeic acid via a Steglich esterification, a reliable method for forming ester bonds under mild conditions. The application notes also include methods for the purification and characterization of the final product, along with a summary of relevant data in tabular format for ease of reference. An experimental workflow diagram is provided for clear visualization of the process.

Introduction

Betulin, a pentacyclic triterpene, is abundantly available from the bark of birch trees. It serves as a versatile starting material for the synthesis of various derivatives with enhanced pharmacological properties. This compound, an ester of betulin and caffeic acid, combines the structural features of both molecules, potentially leading to synergistic or novel biological effects. Caffeic acid is a well-known antioxidant, and its conjugation to the betulin backbone is a promising strategy for developing new bioactive compounds. The protocol described herein utilizes a dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) mediated esterification to synthesize this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₃₉H₅₆O₅ |

| Molecular Weight | 604.9 g/mol [1] |

| Appearance | Needle-shaped crystals[2] |

| Solubility | Soluble in petroleum ether, methanol, and chloroform[2][3] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.90 (1H, d, J=15.8 Hz), 7.15 (1H, br s), 6.96 (1H, br d, J=8.3 Hz), 6.85 (1H, d, J=7.8 Hz), 6.24 (1H, d, J=15.8 Hz), 4.66 (1H, br s), 4.56 (1H, m), 4.50 (1H, br s), 3.80 & 3.36 (2H, ABq, J=11.0 Hz), 2.46 (1H, m), 1.64 (3H, s), 0.99, 0.96, 0.89, 0.86, 0.84 (s, each 3H).[3] |

| ¹³C NMR | For characteristic signals, refer to publicly available databases such as PubChem. |

Table 2: Reagents for the Synthesis of this compound

| Reagent | Molecular Formula | Molar Mass ( g/mol ) |

| Betulin | C₃₀H₅₀O₂ | 442.72 |

| Caffeic Acid | C₉H₈O₄ | 180.16 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 |

Experimental Protocols

Synthesis of this compound (Steglich Esterification)

This protocol is adapted from general Steglich esterification procedures for betulin derivatives.[4][5]

Materials:

-

Betulin (1.0 eq)

-

Caffeic acid (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

To a round-bottom flask under an inert atmosphere, add betulin and anhydrous DCM/THF (a 3:2 mixture is a common solvent system for similar reactions).[4] Stir the mixture until the betulin is completely dissolved.

-

Add caffeic acid, followed by DMAP to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in n-hexane.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate. The optimal gradient should be determined by TLC analysis. For similar betulin esters, a gradient starting from n-hexane:ethyl acetate (9:1) is a good starting point.

-

Collect the fractions and analyze them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield pure this compound.

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) and record ¹H and ¹³C NMR spectra to confirm the structure.[2][3]

-

Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the synthesized compound.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified mechanism of the Steglich esterification.

References

Application Notes & Protocols: Step-by-Step Isolation and Purification of Betulin Caffeate

For Researchers, Scientists, and Drug Development Professionals

Introduction